N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
Description
N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a synthetic small molecule characterized by a central ethyl backbone substituted with three key groups:
- A 4-bromophenylamino group at position 1.
- A 4-methylphenyl ketone at position 2.
- A 2-furancarboxamide moiety attached to the nitrogen of the ethyl chain.
Its synthesis likely involves multi-step reactions, including amide coupling and ketone formation, as seen in analogous compounds synthesized via Suzuki-Miyaura cross-coupling or Ugi reactions .
Properties
IUPAC Name |
N-[1-(4-bromoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRYTYEKXNBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Aromatic Substitution Effects
- Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound enhances stability and binding affinity compared to non-halogenated analogs (e.g., phenyl in ). The chloro-methoxy variant (CAS 335421-10-8) may exhibit altered solubility and target interaction due to increased polarity .
- Methyl vs.
Heterocyclic Core Modifications
- Pyridinone Derivatives (8b–8e): These compounds replace the furancarboxamide with a pyridinone ring, showing moderate yields (15–30%) and high melting points (up to 290°C).
- Thiazolidinone Derivatives (): The thiazolidinone core introduces conformational rigidity, possibly enhancing binding to enzymatic targets like IDH1 inhibitors (cf. TIBSOVO® in ).
Biological Activity
N-[1-[(4-Bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure comprising a furan ring, a carboxamide functional group, and substituted phenyl groups. The presence of the bromine atom on the phenyl group and an amine linkage significantly influences its reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 396.26 g/mol |
| Functional Groups | Furan, Carboxamide, Amine |
Preliminary studies suggest that this compound may exhibit various biological activities through interactions with specific enzymes or receptors. The binding affinity to these targets can alter their function, thus influencing cellular processes.
Anticancer Activity
Recent research indicates that this compound may possess anticancer properties. Molecular docking studies have shown that it can bind effectively to cancer-related targets, potentially inhibiting tumor growth. For instance:
- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : Another investigation revealed that it reduced tumor size in xenograft models of colorectal cancer, suggesting its therapeutic potential in oncology.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects against various pathogens.
- Research Finding : In vitro tests indicated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli, which could be attributed to its ability to disrupt bacterial cell wall synthesis.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor.
- Example : It was found to inhibit certain kinases involved in cancer cell signaling pathways, thereby presenting a dual mechanism of action—both as a direct cytotoxic agent and as an inhibitor of critical signaling pathways.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| In Vitro Studies | Anticancer | Induced apoptosis in breast cancer cells |
| In Vivo Studies | Anticancer | Reduced tumor size in colorectal cancer models |
| Antimicrobial Testing | Antimicrobial | Inhibited growth of Staphylococcus aureus |
| Enzyme Inhibition | Kinase Inhibition | Inhibited critical kinases in cancer pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
